

A Technical Guide to the Physical and Chemical Characteristics of H₂¹⁷O

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Water-17O	
Cat. No.:	B1250082	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of H₂17O, a stable isotopic form of water. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize ¹⁷O-labeled compounds in their work. This document summarizes key quantitative data, outlines experimental protocols for characterization, and presents visual diagrams of relevant processes and concepts.

Introduction to H₂¹⁷O

Water (H₂O) is composed of various isotopologues, which are molecules that differ in their isotopic composition. H₂1⁷O is a naturally occurring, stable isotopologue of water where the oxygen atom is the ¹⁷O isotope, which contains 8 protons and 9 neutrons. The natural abundance of ¹⁷O is approximately 0.038%.[1] Due to its unique nuclear properties, specifically a nuclear spin of 5/2, ¹⁷O is NMR-active, making H₂1⁷O an invaluable tool in various scientific fields, including medical research for a new generation of NMR imaging and as a tracer in mechanistic studies.[2][3]

The slight increase in mass compared to the most common isotopologue, H₂¹⁶O, results in subtle but measurable differences in its physical and chemical properties. These differences are known as isotope effects.

Physical and Chemical Properties

The substitution of ¹⁶O with ¹⁷O leads to distinct physical and chemical properties for H₂¹⁷O. The key quantitative data for these properties are summarized in the tables below for easy comparison.

Table 1: Physical Properties of H₂17O vs. H₂16O

Property	H ₂ ¹⁷ O	H ₂ ¹⁶ O
Molar Mass (g/mol)	19.015[1]	18.015
Density (g/mL at 25 °C)	1.044[4][5]	0.997
Melting Point (°C)	0[3][4]	0
Boiling Point (°C)	100[3][4]	100
Viscosity Ratio (H ₂ ¹⁷ O/H ₂ ¹⁶ O at 25°C)	1.0226[6][7]	1.000
Refractive Index	1.3318[8]	1.3330[8]

Table 2: Spectroscopic Properties of H₂17O

Property	Value
Nuclear Spin (¹¹O)	5/2
¹⁷ O NMR Properties	¹⁷ O NMR is a powerful tool for studying molecular structure and dynamics. The chemical shifts are sensitive to the local electronic environment.[9]
¹ J(¹⁷ O, ¹ H) spin-spin coupling	The coupling constant in an isolated H ₂ 17O molecule differs from that in liquid solutions due to intermolecular interactions.[10][11]
Gas-to-liquid shift (17O)	-36.1 ppm[11]

Experimental Protocols

The characterization of H₂¹⁷O and ¹⁷O-labeled compounds involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

1. Enrichment of H₂17O

The low natural abundance of $H_2^{17}O$ necessitates an enrichment process for most applications. A common method involves fractional distillation.

- Objective: To increase the concentration of H₂17O from its natural abundance.
- Methodology:
 - Slow Evaporation: A large volume of tap water is slowly evaporated to achieve an initial enrichment.
 - Fractional Distillation: The pre-enriched water is then subjected to fractional distillation.
 Due to the slightly higher mass and intermolecular forces of H₂¹⁷O compared to H₂¹⁶O, their boiling points differ marginally, allowing for their separation. This process can enrich H₂¹⁷O from 0.04% to approximately 90%.[8][12]

2. Determination of Isotopic Enrichment

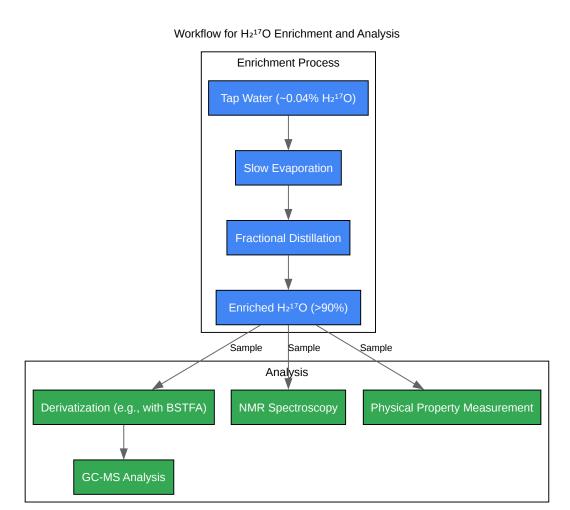
Gas Chromatography-Mass Spectrometry (GC-MS) is a precise method for quantifying the level of ¹⁷O enrichment.

- Objective: To determine the atom percentage of ¹⁷O in an enriched water sample.
- Methodology:
 - Derivatization: The H₂¹⁷O sample is reacted with a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction produces ¹⁷O-labeled hexamethyldisiloxane.[12]
 - GC Separation: The derivatized sample is injected into a gas chromatograph, which separates the components of the mixture.

- MS Analysis: The separated components are then introduced into a mass spectrometer.
 The mass-to-charge ratio of the fragments is measured to determine the isotopic composition and thus the percentage of ¹⁷O enrichment.[8][12]
- 3. Measurement of Physical Properties
- Density: The density of H₂¹⁷O can be measured using a standard pycnometer or a digital density meter. The measurements are typically performed at a constant temperature, such as 25°C.[4][6]
- Viscosity: The absolute viscosity of H₂¹⁷O samples can be determined using a viscometer.
 By measuring the viscosity of samples with varying degrees of ¹⁷O enrichment, the viscosity of 100% H₂¹⁷O can be determined by extrapolation.[6][7]
- Refractive Index: A calibrated refractometer is used to measure the refractive index of H₂¹⁷O.
- 4. NMR Spectroscopy
- Objective: To study the molecular environment of the ¹⁷O nucleus.
- Methodology:
 - Sample Preparation: A sample of H₂¹⁷O or a ¹⁷O-labeled compound is dissolved in a suitable solvent.
 - Data Acquisition: The sample is placed in a high-field NMR spectrometer. For H₂¹⁷O, both ¹H and ¹⁷O NMR spectra can be acquired.[10][11] High-resolution multi-dimensional ¹⁷O NMR experiments at high magnetic fields (18.8 35.2 T) can resolve distinct water environments in hydrated crystals.[9]
 - Data Analysis: The chemical shifts, coupling constants, and relaxation times are analyzed to provide information about the molecular structure, dynamics, and intermolecular interactions.

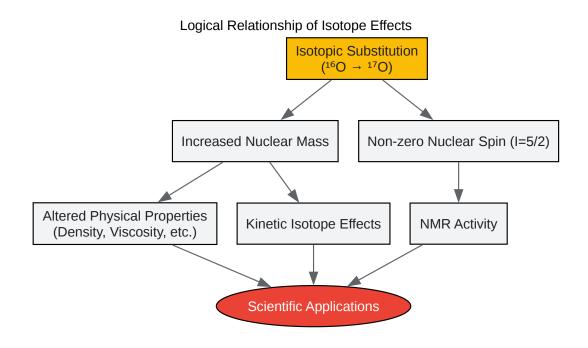
Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to $H_2^{17}O$.


Natural Abundance of Stable Oxygen Isotopes

Click to download full resolution via product page

Natural Abundance of Oxygen Isotopes



Click to download full resolution via product page

H₂¹⁷O Enrichment and Analysis Workflow

Click to download full resolution via product page

Impact of Isotopic Substitution on Properties

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (~17~O)Water | H2O | CID 10197601 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Water 17O labeled water for sale Buy now IsotopeShop.com [isotopeshop.com]
- 3. Page loading... [guidechem.com]
- 4. Water-17O 17O 20-24.9atom 13768-40-6 [sigmaaldrich.com]

- 5. Water-17O 17O 90atom 13768-40-6 [sigmaaldrich.com]
- 6. Physical properties of oxygen-17 water. Absolute viscosity and density of H217O between 15 and 35°C Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. cris.ariel.ac.il [cris.ariel.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High Resolution 17O NMR Spectroscopy of Structural Water PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17O and 1H NMR spectral parameters in isolated water molecules Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment of H(2)(17)O from tap water, characterization of the enriched water, and properties of several (17)O-labeled compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Characteristics of H₂¹⁷O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250082#physical-and-chemical-characteristics-of-h2-17o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com